[14C]methylamine
Description
Significance of Radiotracers in Investigating Biochemical and Environmental Processes
Radiotracers, or radioactive tracers, are chemical compounds where one or more atoms have been replaced by a radioisotope. wikipedia.orgiaea.org This "radiolabeling" process creates a molecule that is chemically identical to its non-radioactive counterpart but emits detectable radiation. sustainability-directory.com The power of this technique stems from the fact that radioactive decay is significantly more energetic than chemical reactions, allowing for detection of even minute quantities with high sensitivity using instruments like scintillation counters. wikipedia.org Because the labeled compound behaves just like the stable one, it can be introduced into a biological or environmental system to trace the path of chemical reactions and physical transport without disturbing the system under study. wikipedia.orgnih.gov
This ability to make processes visible at the molecular level has been revolutionary in both biochemical and environmental sciences. nih.govtheguardian.com In biochemistry and pharmaceutical research, radiotracers like carbon-14 (B1195169) are considered a "gold standard" for studying how potential drugs are absorbed, distributed, metabolized, and excreted (ADME studies). openmedscience.comnih.gov They allow researchers to follow a drug's journey through a living organism, identify metabolic pathways, and quantify the concentration of the drug and its byproducts in various tissues. nih.govopenmedscience.com
In environmental science, radiotracers are invaluable for understanding the movement and fate of substances in the natural world. sustainability-directory.com They are used to track pollutants in the air, water, and soil, helping to develop effective remediation strategies. sustainability-directory.comworld-nuclear.org Hydrologists, for instance, use radiotracers to map groundwater flow paths, determine the age of water sources, and identify potential contamination risks, which is crucial for the sustainable management of water resources. world-nuclear.orgmoravek.com The use of short-lived isotopes ensures that no harmful residues remain in the environment after the study is complete. world-nuclear.org
Role of [14C]methylamine as a Molecular Probe for Carbon and Nitrogen Cycling
Methylamine (B109427) (CH₃NH₂) is the simplest primary aliphatic amine and plays a significant role in the biogeochemical cycling of both carbon and nitrogen. nih.govnih.gov It is found in various environments and is produced from the degradation of osmolytes like glycine (B1666218) betaine, which are common in marine organisms. nih.gov Microorganisms can utilize methylamine as a source of carbon for biomass, as an energy source through oxidation, and as a source of nitrogen. nih.govnih.gov
By labeling methylamine with carbon-14 to create this compound, researchers can use it as a highly specific molecular probe to untangle these complex microbial processes. The radioactive carbon atom allows scientists to trace the fate of the methyl group, providing quantitative data on whether the carbon is being incorporated into new microbial cells (assimilation) or respired as carbon dioxide (oxidation). nih.gov
Research has shown that the metabolic fate of methylamine varies by environment. In offshore marine waters, it is predominantly used as an energy source, whereas in more nutrient-rich coastal waters, it serves as an important source of biomass carbon. nih.gov Furthermore, studies using nitrogen isotopes (¹⁵N) have confirmed that methylamine is a significant nitrogen source for marine microbes, and its metabolism can be inhibited by the presence of other nitrogen compounds like ammonium (B1175870) or nitrate. nih.govnih.gov The use of this compound allows for precise measurement of uptake and transformation rates, providing critical data for models of global carbon and nitrogen cycles.
Table 1: Comparative Metabolism of Methylamine in Marine Environments This table presents findings from a study in the Gulf of Mexico, illustrating how the use of methylamine by microbes differs between offshore and coastal waters. nih.gov
| Metabolic Process | Location | Rate Constant (day⁻¹) | Primary Role |
| Oxidation | Offshore | 0.01-0.18 | Energy Source |
| Assimilation | Coastal | 0.01-0.05 | Biomass Carbon Source |
Historical Context and Evolution of this compound Applications in Research
The story of this compound as a research tool is intrinsically linked to the discovery of its key component, carbon-14. Carbon-14 was discovered by Martin Kamen and Sam Ruben on February 27, 1940, at the University of California, Berkeley. theguardian.comnih.gov They created the radioactive isotope by bombarding graphite (B72142) with subatomic particles. theguardian.com This discovery revolutionized numerous scientific fields, from archaeology, with the development of radiocarbon dating by Willard Libby, to biochemistry and physiology. theguardian.comnih.gov
The use of carbon-14 as a tracer became a fundamental technique for elucidating complex biochemical pathways, most famously in Melvin Calvin's work on photosynthesis. theguardian.comresearchgate.net The long half-life of carbon-14 (approximately 5,730 years) and its identity as a fundamental building block of organic life made it an ideal label for tracking molecules in biological systems. openmedscience.commoravek.com
Early applications of this compound in research leveraged its properties to investigate specific chemical reactions. For example, studies in the 1980s used this compound to investigate how primary amines could react with nitrite (B80452) under acidic conditions, similar to those found in the stomach, to form alkylating agents that could modify DNA. nih.gov In these experiments, researchers incubated DNA with this compound and nitrite and used high-pressure liquid chromatography to detect the formation of 7-methylguanine, a product of DNA methylation. nih.gov This provided in-vitro evidence that a primary amine could be converted into a DNA-damaging agent. nih.gov
As analytical techniques became more sophisticated, so did the applications of this compound. Its use expanded from simple chemical reaction studies to more complex investigations of microbial metabolism in environmental systems, as detailed in the previous section. nih.gov The evolution of its use reflects the broader progress in radiotracer science, moving from bulk measurements to highly specific, quantitative assessments of molecular pathways in complex environments.
Table 2: Experimental Conditions for In-Vitro DNA Methylation Study Using this compound This table summarizes the conditions from a study investigating the reaction of this compound with nitrite in the presence of DNA. nih.gov
| Parameter | Condition | Purpose |
| Labeled Compound | This compound | To trace the methyl group from the amine to DNA. |
| Reactant | Nitrite | To react with methylamine, forming an alkylating agent. |
| Buffer | 100 mM acetate (B1210297) or malonate | To control the pH of the reaction environment. |
| pH Range | 2.0 - 6.0 | To determine the optimal pH for the methylation reaction (found to be 3.5). |
| Analysis Method | High-Pressure Liquid Chromatography (h.p.l.c.) | To separate and identify the modified DNA base (7-methylguanine). |
Structure
3D Structure
Properties
Molecular Formula |
CH5N |
|---|---|
Molecular Weight |
33.050 g/mol |
IUPAC Name |
(114C)methanamine |
InChI |
InChI=1S/CH5N/c1-2/h2H2,1H3/i1+2 |
InChI Key |
BAVYZALUXZFZLV-NJFSPNSNSA-N |
Isomeric SMILES |
[14CH3]N |
Canonical SMILES |
CN |
Origin of Product |
United States |
Radiochemical Synthesis and Characterization of 14c Methylamine
Precursor Selection and Radiolabeling Strategies
The synthesis of [14C]methylamine relies on the use of simple, commercially available, single-carbon [14C] precursors. selcia.com The choice of precursor and the synthetic route are critical for achieving desired outcomes in terms of yield and specific activity. Two primary strategies involve the use of [14C]methyl iodide and intermediates like [14C]diazomethane.
A common and direct method for the synthesis of this compound involves the use of [14C]methyl iodide as the key radiolabeling reagent. electronicsandbooks.com This precursor is highly versatile for introducing a [14C]methyl group onto a nitrogen-containing substrate. The fundamental reaction is the methylation of an ammonia equivalent.
In this approach, [14C]methyl iodide is reacted with a suitable nitrogen source, such as ammonia or a protected form like an imide (e.g., in the Gabriel synthesis), to form the carbon-nitrogen bond. The reaction conditions must be carefully controlled to favor the formation of the primary amine and minimize the production of di- and tri-methylated byproducts. The use of [14C]methyl iodide is prevalent in radiochemistry for creating N-methyl groups in various target molecules. electronicsandbooks.com For instance, the synthesis of (dimethylamine-14C) aminopyrine has been achieved through the methylation of 4-aminoantipyrine using [14C]methyl iodide.
Table 1: Example of a Methylation Reaction Using a [14C] Precursor
| Precursor | Substrate | Product | Key Consideration |
|---|
An alternative pathway to this compound proceeds through the formation of a [14C]diazomethane intermediate. acs.orgacs.org This method often starts with a basic [14C] precursor like sodium cyanide ([14C]NaCN). The synthesis involves multiple steps, beginning with the hydrogenation of hydrogen cyanide (H14CN) to produce this compound. acs.org The resulting this compound can then be converted to nitroso-[14C]methylurea, which subsequently decomposes to yield [14C]diazomethane. acs.org
Several key principles govern the design of any radiolabeling synthesis. openmedscience.com
Choice of Labeling Position : The position of the [14C] atom within the target molecule is critical. For studies tracking the fate of a molecule and its metabolites, the label should be placed in a metabolically stable position to prevent its premature loss. selcia.com
Specific Activity : This term refers to the radioactivity per unit mass of a compound (e.g., mCi/mmol or MBq/mg). selcia.com High specific activity is often required for studies involving sensitive detection in biological systems. The theoretical maximum specific activity for a molecule with one [14C] atom is approximately 62.4 mCi/mmol. selcia.com
Isotopic Dilution : Throughout the synthesis and purification process, care must be taken to minimize dilution of the [14C] label with stable carbon from solvents, reagents, or atmospheric CO2. Such dilution lowers the specific activity of the final product. openmedscience.com
Optimization of Radiochemical Yield and Specific Activity
Maximizing the radiochemical yield (the amount of radioactivity incorporated into the desired product relative to the starting amount) and the specific activity are primary goals in radiosynthesis. Optimization involves a systematic study of reaction parameters. nih.gov
Factors that influence yield and specific activity include:
Reagent Concentration : The molar ratios of the radiolabeled precursor to the substrate can significantly impact the reaction efficiency.
Reaction Conditions : Temperature, reaction time, and solvent choice must be fine-tuned to favor the desired reaction pathway and minimize side reactions or degradation of the radiolabeled product. nih.gov
Precursor Purity : The purity of the initial radiolabeled starting material is paramount, as impurities can interfere with the reaction and complicate purification.
Table 2: Factors for Optimization in Radiosynthesis
| Parameter | Objective | Method of Optimization |
|---|---|---|
| Radiochemical Yield | Maximize incorporation of [14C] into the target product. | Adjusting stoichiometry, temperature, and reaction time. nih.gov |
| Specific Activity | Minimize isotopic dilution to achieve high radioactivity per mass unit. | Using high-purity precursors and avoiding contamination with stable carbon. openmedscience.comresearchgate.net |
| Radiochemical Purity | Ensure the final product is free from radioactive impurities. | Developing effective purification and quality control methods. openmedscience.com |
Purification and Quality Control Methodologies
Following synthesis, rigorous purification and quality control are essential to ensure that the radiochemical is suitable for its intended use. openmedscience.com The primary goal is to determine the radiochemical purity, which is the proportion of the total radioactivity that is present in the desired chemical form. selcia.com
Thin-Layer Chromatography (TLC) is a widely used, simple, and versatile method for the separation and analysis of radiolabeled compounds. nih.govsigmaaldrich.com It is particularly useful for monitoring reaction progress and assessing the purity of the final product. researchgate.net
The principle of TLC involves spotting the sample onto a plate coated with a stationary phase (commonly silica gel). sigmaaldrich.com The plate is then placed in a chamber with a mobile phase (solvent), which moves up the plate by capillary action. sigmaaldrich.com Separation occurs based on the differential affinities of the compounds in the mixture for the stationary and mobile phases. nih.gov
For radiolabeled compounds, detection is typically achieved through autoradiography or by scraping the stationary phase sections and quantifying the radioactivity using liquid scintillation counting. researchgate.net The retention factor (Rf), defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is used to identify components. sigmaaldrich.com High-Performance Thin-Layer Chromatography (HPTLC) offers improved separation efficiency by using plates with smaller, more uniform particles. nih.govanalyticaltoxicology.com
Table 3: Typical Parameters for TLC Analysis of Radiolabeled Compounds
| Parameter | Description | Purpose |
|---|---|---|
| Stationary Phase | A thin layer of adsorbent material (e.g., silica gel). sigmaaldrich.com | Provides the surface for separation based on polarity. |
| Mobile Phase | A solvent or mixture of solvents that moves up the plate. nih.gov | Elutes the sample components at different rates. |
| Retention Factor (Rf) | Ratio of the distance traveled by the spot to the solvent front. sigmaaldrich.com | Helps in the identification of the compound. |
| Detection Method | Autoradiography, phosphorimaging, or liquid scintillation counting. researchgate.net | To visualize and quantify the radioactive spots. |
Radiochemical Purity Assessment
Ensuring the high radiochemical purity of [¹⁴C]methylamine is paramount for the integrity of tracer studies. The radiochemical purity confirms that the radioactivity is predominantly associated with the desired chemical form, in this case, methylamine (B109427). The standard analytical technique for determining the radiochemical purity of [¹⁴C]methylamine is High-Performance Liquid Chromatography (HPLC) coupled with a radioactivity detector (radio-HPLC). hartmann-analytic.deselcia.comeurofins.com
Commercial suppliers typically guarantee a radiochemical purity of ≥97% as determined by HPLC. hartmann-analytic.de The analysis provides a radiochromatogram that shows the radioactivity profile of the separation, allowing for the quantification of [¹⁴C]methylamine relative to any radioactive impurities. hartmann-analytic.de
Given that methylamine itself lacks a UV chromophore, HPLC analysis can be challenging. helixchrom.com Methodologies for analyzing non-UV active amines like methylamine include mixed-mode chromatography combining reversed-phase and cation-exchange mechanisms, with detection by an Evaporative Light Scattering Detector (ELSD). helixchrom.com Another approach involves pre-column derivatization with a UV-active agent like 9-fluorenylmethylchloroformate (FMOC) to facilitate sensitive UV detection. researchgate.net Thin-Layer Chromatography (TLC) followed by autoradiography or scanning with a radioactivity detector is another common technique used to assess radiochemical purity. eurofins.comresearchgate.net
A comprehensive Certificate of Analysis accompanies the product, detailing the radiochemical purity as determined by these methods. selcia.comeurofins.com
| Parameter | Specification | Analytical Method |
|---|---|---|
| Radiochemical Purity | ≥97% | Radio-HPLC |
| Specific Activity | > 40 mCi/mmol | N/A |
| Form | Ethanol Solution | N/A |
Storage and Stability Considerations for this compound
Proper storage and handling are critical to maintain the purity and stability of radiolabeled compounds, preventing both chemical and radiolytic decomposition. For [¹⁴C]methylamine, typically supplied as its hydrochloride salt in a solution, specific storage conditions are recommended.
The compound is generally stored in an ethanol solution at low temperatures, with -20°C being a commonly specified condition. hartmann-analytic.dehartmann-analytic.de Storing the compound in a solution helps to mitigate the effects of self-radiolysis, where the beta particles emitted by the ¹⁴C atoms can damage adjacent molecules. Ethanol acts as a radical scavenger, absorbing some of the energy and reducing the rate of decomposition.
General best practices for storing flammable and volatile chemicals like methylamine also apply. Containers should be kept tightly closed and stored in a dry, well-ventilated place, away from heat and sources of ignition. nih.govmerckmillipore.com It is also advised to handle and store the compound under an inert gas, as it can be hygroscopic.
| Storage Parameter | Recommended Condition | Rationale |
|---|---|---|
| Temperature | -20°C | Minimizes chemical degradation and radiolytic decomposition. |
| Solution | Ethanol | Acts as a solvent and radical scavenger to reduce self-radiolysis. hartmann-analytic.dehartmann-analytic.de |
| Container | Tightly closed | Prevents evaporation and contamination. nih.gov |
| Environment | Dry, well-ventilated, away from heat/ignition sources | Ensures general chemical safety. merckmillipore.comnj.gov |
Biochemical and Metabolic Investigations Utilizing 14c Methylamine
Enzymatic Transformation Pathways
[14C]methylamine serves as a critical radiolabeled substrate for elucidating the enzymatic pathways involved in methylamine (B109427) metabolism. Its use allows for sensitive and specific tracking of the carbon atom from methylamine as it is transformed by various enzymes.
Semicarbazide-sensitive amine oxidases (SSAO), also known as primary amine oxidases, are a group of enzymes that catalyze the oxidative deamination of primary amines, including methylamine. Utilizing this compound in radiochemical assays has been fundamental in characterizing the kinetic properties of SSAO from various tissues. In this reaction, methylamine is converted to formaldehyde (B43269), hydrogen peroxide, and ammonia.
The enzymatic activity of SSAO on this compound has been studied in various tissues, revealing differences in enzyme kinetics. For instance, SSAO in the human umbilical artery shows a particularly high capacity to metabolize methylamine. nih.gov Studies in rat adipose tissue have also demonstrated that methylamine is a substrate for SSAO, with the enzyme's activity being completely inhibited by semicarbazide but not by monoamine oxidase (MAO) inhibitors. nih.gov This specificity allows researchers to distinguish SSAO activity from that of other amine oxidases.
Research has shown that the deamination of methylamine by SSAO can have physiological consequences. The product of this reaction, formaldehyde, is a cytotoxic compound that can lead to cellular damage. nih.gov Investigations using this compound have helped to quantify the rate of formaldehyde production in various tissues, providing insights into the potential role of SSAO in pathologies where methylamine levels may be elevated. nih.govnih.gov
Table 1: Kinetic Parameters of Semicarbazide-Sensitive Amine Oxidase (SSAO) with this compound in Various Tissues
| Tissue Source | Species | Apparent K_m (μM) | Apparent V_max (nmol/mg protein/h) |
|---|---|---|---|
| Aorta | Rat | 102 - 182 | 100 |
| Umbilical Artery | Human | 779 - 832 | 590 |
| Plasma | Human | 516 | 48 (nmol/mL serum/h) |
| White Adipose Tissue | Rat | ~250-300 | Not specified |
| Brown Adipose Tissue | Rat | ~250-300 | Not specified |
Data compiled from multiple pharmacological studies. nih.govnih.govnih.gov
This compound is a valuable tracer for investigating one-carbon (1C) metabolism, a network of biochemical pathways essential for the synthesis of nucleotides, amino acids, and for methylation reactions. nih.govnih.gov The methyl group of methylamine can be transferred to other molecules, a process known as transmethylation. These reactions are fundamental for numerous cellular functions, including epigenetic regulation.
In methylotrophic organisms, the carbon from methylamine is assimilated into cellular biomass via pathways like the serine cycle. nih.gov Studies using this compound have been instrumental in tracing the flow of this single carbon unit into central metabolic pathways. For example, in the facultative methylotroph Methylobacterium extorquens, the carbon from methylamine is oxidized to formaldehyde and then formate (B1220265), which serves as a key branch point for either assimilation into biomass or further oxidation to CO2 for energy. nih.gov
In the context of non-methylotrophic organisms, the metabolism of methylamine can also intersect with 1C pathways. The formaldehyde produced from SSAO-mediated deamination of methylamine can enter 1C metabolism, where it can be either oxidized or reduced and incorporated into various biomolecules. The use of this compound allows for the quantitative analysis of these metabolic fates.
Methylamine dehydrogenase is a key enzyme in methylotrophic bacteria, enabling them to utilize methylamine as a sole source of carbon and energy. This enzyme catalyzes the oxidation of methylamine to formaldehyde, which then enters central metabolic pathways. nih.govnih.govresearchgate.net The use of this compound in enzyme assays has been crucial for characterizing the activity and substrate specificity of methylamine dehydrogenase from various methylotrophs.
In the obligate methylotroph Methylomonas methylovora, a phenazine methosulfate-linked methylamine dehydrogenase has been purified and shown to have optimal activity at pH 7.5. nih.gov Similarly, the methylamine dehydrogenase from Paracoccus denitrificans has been purified and characterized, revealing its ability to oxidize a range of primary aliphatic amines. researchgate.netcanada.ca
Methylotrophs assimilate the carbon from methylamine-derived formaldehyde through specific pathways, such as the ribulose monophosphate (RuMP) cycle or the serine cycle. nih.gov Tracing studies with this compound have provided direct evidence of carbon flow through these pathways, confirming their operational significance in different methylotrophic species and under various growth conditions. nih.gov
Table 2: Properties of Methylamine Dehydrogenase from Different Methylotrophs
| Organism | Enzyme Type | Optimal pH | K_m for Methylamine (μM) | V_max (μmol/min/mg protein) |
|---|---|---|---|---|
| Methylomonas methylovora | Phenazine methosulfate-linked | 7.5 | Not specified | Not specified |
| Paracoccus denitrificans | Pyrroloquinoline quinone-dependent | 7.5 | 12.5 | 16.9 |
Data from studies on purified enzymes. nih.govresearchgate.netcanada.ca
Carbon and Nitrogen Flux Tracing in Biological Systems
The dual labeling of methylamine with ¹⁴C allows for the simultaneous tracing of carbon and nitrogen, providing a powerful tool to understand the flux of these essential elements in various biological systems.
In microbial ecology, this compound is used to track the uptake and metabolic fate of methylamine-derived carbon and nitrogen in diverse microbial communities and isolated strains.
The SAR11 clade of Alphaproteobacteria, the most abundant heterotrophs in the ocean, can oxidize methylamine for energy. nih.govnih.gov Studies with this compound have shown that while SAR11 cells can oxidize the carbon to ¹⁴CO₂, they incorporate very little of it into biomass, suggesting it is primarily an energy source rather than a carbon source for growth. nih.govnih.gov
The bacterium Rhodococcus ruber is known for its ability to biodegrade various compounds. In the context of N-nitrosodimethylamine (NDMA) degradation, methylamine is a key intermediate. nih.gov Studies have shown that R. ruber can utilize methylamine as a nitrogen source. nih.gov While not directly using this compound, studies on the degradation of [¹⁴C]NDMA, which produces methylamine, have shown the mineralization of the labeled carbon to ¹⁴CO₂. nih.gov
Methanogenic archaea can produce methane (B114726) from methylated compounds like methylamines in a process called methylotrophic methanogenesis. nih.govosti.gov The use of this compound as a tracer has been pivotal in quantifying the contribution of methylamines to total methane production in various anaerobic environments, such as lake sediments. nih.gov
In studies of eutrophic lake sediments, [14C]-tracer techniques demonstrated that methanogens were the primary consumers of monomethylamine and trimethylamine. nih.gov These investigations revealed that while methylamines were actively metabolized, they contributed a relatively small percentage to the total methane produced, with acetate (B1210297) and hydrogen being the major precursors. nih.gov Nevertheless, the rapid turnover of the methylamine pool, as revealed by these tracer studies, highlights its importance as a substrate for specific methanogenic populations. nih.gov
Table 3: Utilization of [14C]-Labeled Compounds by SAR11 and in Lake Sediments
| System | Organism/Community | [14C] Substrate | Primary Metabolic Fate | Key Finding |
|---|---|---|---|---|
| Marine Environment | SAR11 Clade (Ca. P. ubique) | This compound | Oxidation to ¹⁴CO₂ | Used primarily for energy, with low incorporation into biomass (2-6%). nih.govnih.gov |
| Eutrophic Lake Sediments | Methanogenic Archaea | This compound | Conversion to ¹⁴CH₄ | Contributes less than 1% to total methane production, but is rapidly cycled. nih.gov |
Data from tracer experiments in microbial systems. nih.govnih.govnih.gov
Plant Metabolic Pathways (e.g., Nitrogen assimilation if relevant)
Studies utilizing this compound have provided significant insights into the metabolic fate of this compound in plants. Research on excised shoot tips of the tea plant (Thea sinensis L.) demonstrated active metabolism of methylamine. nih.govportlandpress.comnih.gov
In one study, 57% of the supplied this compound was utilized by the tea shoots over a 10-hour period. nih.govnih.gov The radioactive carbon from this compound was incorporated into a variety of metabolites, indicating its entry into central metabolic pathways. The primary step in its utilization is the oxidation of methylamine to formaldehyde. nih.govportlandpress.comnih.gov This labeled formaldehyde then enters C1 pathways, leading to the incorporation of the ¹⁴C label into numerous compounds. nih.govnih.gov
The major labeled products identified were:
Serine
γ-glutamylmethylamide
Theobromine
Caffeine
Carbon dioxide (CO₂)
Furthermore, the ¹⁴C label was also found in glutamate, aspartate, RNA purine nucleotides, and S-adenosylmethionine. nih.govnih.gov These findings suggest that methylamine can act as a precursor for a wide range of biologically important molecules in plants, including amino acids and purine alkaloids like caffeine. The results also support the view that theobromine is the immediate precursor to caffeine in tea plants. nih.govnih.gov
Non-Human Animal Tissue Metabolism and Macromolecule Incorporation
In non-human animal tissues, this compound is a key substrate for studying the activity of specific enzymes, particularly semicarbazide-sensitive amine oxidases (SSAO). These enzymes are involved in the metabolism of primary amines.
Research on rat tissues has shown that SSAO activity is responsible for the deamination of this compound. nih.govnih.gov Studies using homogenates of rat white and brown adipose tissue, as well as mature adipocytes from these tissues, demonstrated that the oxidation of this compound was almost completely inhibited by semicarbazide, a characteristic inhibitor of SSAO. nih.gov Conversely, the monoamine oxidase (MAO) inhibitor pargyline had no effect, confirming that SSAO, and not MAO, is the enzyme responsible for methylamine metabolism in these tissues. nih.gov
Similar findings were observed in homogenates of rat aorta and human umbilical artery, where this compound metabolism was also attributed to SSAO activity. nih.gov The use of this compound allows for the determination of key kinetic parameters of this enzyme in different tissues. The radioactive label enables precise measurement of the rate of product formation, which is essential for kinetic analysis. While these studies focus on the initial enzymatic conversion, the resulting labeled formaldehyde could theoretically be incorporated into other macromolecules, though the primary focus of these investigations has been on enzyme characterization.
Enzyme Kinetics and Substrate Specificity Studies
This compound is an invaluable tool for determining the kinetic properties and substrate specificity of enzymes that metabolize primary amines. The radiolabel provides a highly sensitive method for quantifying reaction rates, even at low substrate concentrations.
Studies on semicarbazide-sensitive amine oxidase (SSAO) have extensively used this compound to establish kinetic constants. By measuring the rate of deamination of this compound across a range of concentrations, researchers can determine the Michaelis constant (Kₘ) and the maximum velocity (Vₘₐₓ) of the reaction.
For example, kinetic analyses of SSAO have yielded the following parameters:
In rat white and brown adipose tissue, the mean Kₘ for methylamine deamination was found to be around 250-300 µM. nih.gov
In rat aorta, the mean Kₘ value for methylamine was 182 µM, with a Vₘₐₓ of 100 nmol (mg protein)⁻¹ h⁻¹. nih.gov
In human umbilical artery, the mean Kₘ was 832 µM with a Vₘₐₓ of 590 nmol (mg protein)⁻¹ h⁻¹. nih.gov
In human plasma, the mean Kₘ was 516 µM with a Vₘₐₓ of 48 nmol (mL serum)⁻¹ h⁻¹. nih.gov
| Enzyme Source | Mean Kₘ (µM) | Vₘₐₓ | Reference |
|---|---|---|---|
| Rat Adipose Tissue (White & Brown) | ~250-300 | Not specified | nih.gov |
| Rat Aorta | 182 | 100 nmol (mg protein)⁻¹ h⁻¹ | nih.gov |
| Human Umbilical Artery | 832 | 590 nmol (mg protein)⁻¹ h⁻¹ | nih.gov |
| Human Plasma | 516 | 48 nmol (mL serum)⁻¹ h⁻¹ | nih.gov |
Furthermore, this compound is used in competitive inhibition studies to probe the active site of enzymes and determine substrate specificity. For instance, the deamination of this compound by SSAO was shown to be competitively inhibited by unlabeled benzylamine. The calculated inhibitor constants (Kᵢ) of benzylamine were similar to its own Kₘ values, suggesting that both methylamine and benzylamine are metabolized by the same single enzyme in a competitive fashion. nih.gov
Cellular and Molecular Applications of 14c Methylamine in Non Human and Cultured Cell Models
Intracellular Compartmentation and Accumulation Studies
The weak base properties of methylamine (B109427) also make it a useful tool for studying acidic intracellular compartments, such as lysosomes.
[14C]methylamine can be used to estimate the size of the lysosomal compartment in cultured cells. Due to the acidic interior of lysosomes (pH 4.7-5.0), this compound accumulates within these organelles. The extent of this accumulation is proportional to the volume of the lysosomal compartment.
This technique has been applied to the study of lysosomal storage diseases, where the accumulation of undigested macromolecules leads to an enlargement of the lysosomes. In cultured human skin fibroblasts from patients with various lysosomal storage disorders, such as mucopolysaccharidoses, mucolipidoses, and oligosaccharidoses, a markedly increased accumulation of this compound has been observed compared to control cells. This increased uptake reflects the pathological expansion of the lysosomal compartment. The method has proven to be a valuable diagnostic tool for these conditions.
Protein Methylation and Demethylation Dynamics (inferred from macromolecule incorporation)
While S-adenosyl-L-methionine is the primary methyl donor for most biological methylation reactions, studies using other 14C-labeled one-carbon compounds suggest the potential for the methyl group of methylamine to be incorporated into macromolecules, which could be indicative of methylation processes.
Research has demonstrated that the methyl group from [14C]methanol can be incorporated into both DNA and proteins in cultured mouse embryos. This indicates that under certain metabolic conditions, the carbon from a simple methyl compound can enter the one-carbon pool and be utilized for the synthesis of methyl groups for macromolecules.
Furthermore, in vitro studies have shown that this compound, in the presence of nitrite (B80452) at an acidic pH, can lead to the methylation of DNA, specifically forming 7-methylguanine. This reaction proceeds through the formation of a reactive methylating agent. While this is a non-enzymatic chemical reaction, it demonstrates the potential of the methyl group from methylamine to be transferred to a biological macromolecule.
Environmental and Ecological Research Employing 14c Methylamine
Microbial Degradation and Biotransformation in Environmental Matrices (e.g., N-nitrosodimethylamine (NDMA) degradation)
Research into the degradation and biotransformation of environmental contaminants often utilizes radiolabeled substrates to trace metabolic pathways. In studies concerning N-nitrosodimethylamine (NDMA), a potent carcinogen and disinfection byproduct, [14C]methylamine has been employed as a tracer to understand its breakdown in soil environments. These investigations aim to identify intermediates and products of NDMA biotransformation, shedding light on the microbial processes that can mitigate its presence in the environment. For instance, studies have observed the conversion of N-[methyl-14C]-NDMA to [14C]formaldehyde and this compound within soil matrices, indicating that methylamine (B109427) can be an intermediate or a product in the degradation pathways of NDMA. This information is crucial for assessing the fate of NDMA and developing effective bioremediation strategies. researchgate.net
Carbon and Nitrogen Cycling in Aquatic and Terrestrial Ecosystems (e.g., marine sediments, soil)
Methylamines, including methylamine, dimethylamine, and trimethylamine, are ubiquitous in marine and terrestrial environments and play significant roles in global carbon and nitrogen cycles. They are derived from the decomposition of organic matter, such as phytoplankton and plant material, and are utilized by various microorganisms as sources of energy and carbon. researchgate.net The use of this compound as a tracer has been instrumental in quantifying the rates of these processes, particularly in anaerobic environments like marine sediments and soils.
In aquatic ecosystems, studies in lake sediments have utilized this compound to investigate the metabolism of methylamines by methanogens. These studies revealed that while methylamines are utilized, they represent a relatively small fraction of the total methane (B114726) production in some eutrophic lake sediments, with pool sizes of methylamines typically maintained below 10 µM. asm.org In hypersaline sediments, this compound tracer experiments have provided strong evidence for methylotrophic methanogenesis as a dominant pathway, with rates expressed as turnover rates per day. unc.edu Similarly, research in deep-sea sediments has employed this compound to detect and quantify microbial activity, including methanogenesis, by tracking the production of [14C]methane and [14C]carbon dioxide. deepseadrilling.org In salt marsh sediments, incubations with this compound have shown particularly high methanogenesis rates, underscoring the importance of methylotrophic pathways in these environments. escholarship.org
Table 1: Methanogenesis Rates from this compound in Environmental Matrices
| Sediment Type/Environment | Substrate | Methanogenesis Rate (approx.) | Dominant Pathway | Notes | Reference(s) |
| Lake Sediments (Eutrophic) | Methylamines | < 10 µM pool size maintained | Methylotrophic | Precursors for <5% of methane production; rates of metabolism studied. | asm.org |
| Hypersaline Sediments (Orca Basin) | Methylamine | Expressed as turnover rates per day | Methylotrophic | Dominant pathway confirmed. | unc.edu |
| Salt Marsh Sediments | Methylamine | ~3000 nmol cm⁻³ d⁻¹ | Methylotrophic | Highest rates observed; represents a fraction of total methylotrophic methanogenesis. | escholarship.org |
| Deep-Sea Sediments (New Jersey Transect) | This compound | Variable; some samples showed no clear methane production or increase with time | Methanogenesis | Formation of [14C]methane and [14C]CO₂ observed in some incubations. | deepseadrilling.org |
Assessment of Pollutant Fate and Bioremediation Potential (e.g., NDMA remediation studies)
The fate of pollutants in the environment is a critical area of ecological research, and radiotracers like this compound provide invaluable tools for such assessments. In the context of NDMA, understanding its degradation pathways and the role of specific intermediates is essential for evaluating its persistence and potential for bioremediation. As noted in section 5.1, studies using this compound have identified it as a component in the biotransformation of NDMA in soil. researchgate.net This suggests that microbial communities capable of metabolizing methylamine may also play a role in the degradation of NDMA, either directly or indirectly. By tracing the labeled carbon from methylamine, researchers can infer the activity and pathways of microbes involved in pollutant breakdown, contributing to the assessment of bioremediation potential for NDMA-contaminated sites.
Tracing Contributions to Climate-Active Gas Production (e.g., Methane from Methylamine Methanogenesis)
Methane (CH₄) is a potent greenhouse gas, and understanding its sources and production pathways is vital for climate modeling and mitigation strategies. Microbial methanogenesis, particularly methylotrophic methanogenesis which utilizes methylated compounds like methylamine, is a significant contributor to atmospheric methane. researchgate.netucla.edu The use of this compound as a tracer allows for the direct quantification of the contribution of methylamine to methane production in various anaerobic environments.
Research in lake sediments has demonstrated that while methylamines are metabolized by methanogens, they account for a smaller proportion of methane production compared to other substrates in some systems. asm.org Conversely, in hypersaline sediments and salt marsh environments, this compound tracer studies have highlighted the dominance of methylotrophic methanogenesis, with measured rates providing quantitative data on methane generation from this specific substrate. unc.eduescholarship.org Investigations in deep-sea sediments have also employed this compound to identify methanogenic activity, although results can vary depending on sediment conditions and microbial community composition, with some samples showing limited or inconsistent methane production from this tracer. deepseadrilling.org These studies collectively use this compound to trace the flow of carbon into methane, thereby contributing to a better understanding of methane cycling and its contribution to climate-active gas budgets.
Table 2: Role of this compound in NDMA Biotransformation Studies
| Environmental Matrix | Pollutant Studied | Role of this compound | Related Labeled Compounds | Findings/Context | Reference(s) |
| Soil | N-nitrosodimethylamine (NDMA) | Tracer/intermediate | [14C]formaldehyde, N-[methyl-14C]-NDMA | Investigating soil biotransformation pathways of NDMA; methylamine as a potential intermediate. | researchgate.net |
Advanced Analytical Methodologies for 14c Methylamine and Its Metabolites
Chromatographic Separation and Identification
Ion Chromatography (IC)
Ion Chromatography (IC) is a powerful separation technique utilized for the analysis of ionic and ionizable compounds, including amines and their metabolites. For radiolabeled compounds like [14C]methylamine, IC can be employed to separate the parent compound from its metabolic products, which can then be quantified using radiodetection.
A common application involves using IC with suppressed conductivity detection, a well-established method for amine analysis thermofisher.com. However, when analyzing radiolabeled metabolites, the use of a suppressor in the ion chromatography system can influence the recovery and apparent retention times of labeled compounds nih.gov. Specifically, neutral amino acids or other non-ionic radiolabeled metabolites may not be detected by conductivity detection and could be lost in the waste fraction if not accounted for. This necessitates careful method development to ensure complete recovery or to employ alternative detection methods nih.gov.
IC can also be coupled with Mass Spectrometry (IC-MS) to enhance analytical performance. This hyphenated technique offers improved selectivity and sensitivity, overcoming coelution issues often encountered with conductivity detection and allowing for lower detection limits nih.gov. While specific studies detailing the direct application of IC-MS for this compound metabolites are not extensively detailed in the provided search results, the principle is applicable to the analysis of radiolabeled amines and their charged metabolites in various matrices nih.govosti.govresearchgate.net. For instance, ion-exchange chromatography has been used in conjunction with radiolabeling to analyze metabolites in biochemical studies, such as the evaluation of γ-(Glutamyl)-polyamine levels using this compound as a substrate nih.gov.
Hyphenated Techniques for Metabolite Structural Elucidation (e.g., GC-MS, LC-MS)
Hyphenated techniques, particularly Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), are indispensable for the structural elucidation and identification of metabolites derived from this compound. The radiolabel ([14C]) serves as a tracer, allowing researchers to track the compound and its transformation products through complex biological or environmental samples.
GC-MS and LC-MS in Metabolite Analysis: These techniques combine the separation power of chromatography with the identification capabilities of mass spectrometry. LC-MS, especially LC-MS/MS, is widely used for metabolite profiling due to its sensitivity and ability to handle polar and non-volatile compounds hmdb.canih.gov. GC-MS is suitable for volatile or derivatized compounds and is often employed for quantifying specific amines europa.eujfda-online.comgdut.edu.cn. Predicted GC-MS and LC-MS spectra for methylamine (B109427) are available, aiding in its identification hmdb.canih.govhmdb.ca.
The combination of radiolabeling with MS techniques is particularly powerful. For example, studies investigating drug metabolism and pharmacokinetics (ADME) rely on [14C]-labeled compounds to obtain comprehensive, reliable, and direct quantitative information on all drug-related material, including previously undiscovered metabolites researchgate.net. Techniques such as Parallel Accelerator Mass Spectrometry (PAMMS) and Liquid Scintillation-Accelerator Mass Spectrometry (LS-AMS) can be coupled with HPLC for highly sensitive detection and identification of radiolabeled metabolites osti.gov. GC-MS and LC-MS are pivotal for investigating chemical dissipation pathways and identifying metabolites, although the cost of labeled compounds can be a limitation researchgate.net.
Specific Applications:
Metabolite Identification: GC-MS and LC-MS/MS are used to identify the structures of metabolites formed from this compound by elucidating fragmentation patterns and comparing them to spectral databases or authentic standards hmdb.caeuropa.eunih.gov.
Quantification: These techniques, often with appropriate derivatization for GC-MS, enable the quantification of methylamine and its metabolites in various matrices, such as biological fluids or environmental samples, even at low concentrations jfda-online.comgdut.edu.cn.
ADME Studies: The use of [14C]-labeled methylamine in conjunction with MS allows for the complete tracking of the compound's absorption, distribution, metabolism, and excretion (ADME), providing critical data for pharmacokinetic modeling researchgate.net.
Spectrophotometric Assays Coupled with Radiolabeling (e.g., formaldehyde (B43269) dehydrogenase assay)
Spectrophotometric assays offer a sensitive and often continuous method for quantifying enzymatic reactions. When coupled with radiolabeling, they provide a dual approach to analyze metabolic processes. A key enzyme involved in methylamine metabolism is semicarbazide-sensitive amine oxidase (SSAO), which catalyzes the oxidative deamination of methylamine to formaldehyde, ammonia, and hydrogen peroxide researchgate.netdiva-portal.orgresearchgate.net.
Formaldehyde Dehydrogenase Assay: A prominent spectrophotometric assay for studying methylamine deamination utilizes formaldehyde dehydrogenase researchgate.net. In this coupled assay, the formaldehyde produced from methylamine by SSAO is further oxidized to formate (B1220265) by formaldehyde dehydrogenase, leading to the reduction of NAD+ to NADH. The increase in NADH concentration is monitored spectrophotometrically at 340 nm, providing a continuous measure of the rate of methylamine deamination researchgate.net.
Historically, radiochemical assays were employed, where this compound was used, and the radiolabeled formaldehyde produced was separated, often by ion-exchange chromatography, for detection researchgate.net. While effective, these discontinuous radiochemical assays have disadvantages, including potential loss of highly reactive formaldehyde and the hazards associated with radioactive materials researchgate.net. The formaldehyde dehydrogenase spectrophotometric assay offers an alternative that avoids the use of radioisotopes while directly measuring the enzymatic activity researchgate.net.
Assay Conditions and Findings: The spectrophotometric assay for methylamine oxidation by SSAO typically involves specific reaction conditions to ensure optimal enzyme activity and accurate measurements. For instance, an assay might be performed at 37°C in a potassium phosphate (B84403) buffer (pH 7.2) and include components such as bovine serum SSAO, NAD+, and formaldehyde dehydrogenase at defined concentrations researchgate.net.
Table 1: Typical Spectrophotometric Assay Conditions for Methylamine Oxidation by SSAO
| Component | Concentration/Volume |
| Bovine serum SSAO | Variable volume |
| NAD+ | 34 µl (10 mg/ml) |
| Formaldehyde dehydrogenase | 10 µl (0.01 U/ml) |
| Methylamine | 100 µl (10 mM) |
| Potassium phosphate buffer | 50 mM, pH 7.2, to 1 ml total volume |
| Temperature | 37°C |
| Detection | Absorbance at 340 nm (NADH formation) |
*Data adapted from researchgate.net.
Kinetic parameters such as Km and Vmax can be determined using this assay by varying the methylamine concentration researchgate.net. For example, the Km for methylamine oxidation by purified bovine lung SSAO has been reported in the range of 1.5 x 10⁻⁵ M, with a Vmax of approximately 15.5 nmol/min mg researchgate.net.
Metabolic Fate of this compound: Studies using this compound have also elucidated its metabolic fate. For instance, in female Wistar rats, following intraperitoneal injection of [14C]-methylamine hydrochloride, a significant portion of the radioactivity was recovered in the 24-hour urine (14%), with a smaller fraction identified as methylurea (B154334) (2%). A substantial amount (53%) was exhaled as 14CO2 within 24 hours, indicating extensive oxidation of the methyl group uzh.ch.
Table 2: Distribution of this compound Radioactivity in Rats (24-hour period)
| Component | Percentage of Administered Radioactivity |
| Urine | 14% |
| Methylurea (in urine) | 2% |
| Exhaled as 14CO2 | 53% |
*Data adapted from uzh.ch.
Compound List
this compound
Methylamine
Formaldehyde
Formate
NAD+
NADH
Ammonia
Hydrogen peroxide
Trimethylamine
Trimethylamine N-oxide
Dimethylamine
N-nitrosodi-[1-14C]butylamine (NDBA)
N-nitrosobutyl-(3-hydroxybutyl)amine (NB3HBA)
N-nitrosobutyl-(3-hydroxypropyl)amine (NB3HPA)
N-nitrosobutyl-(2-hydroxyethyl)amine (NB2H3CPA)
N-nitrosocanavanine (NCMA)
γ-(Glutamyl)-polyamine
Spermidine
Spermine
Aminoacetone
Methylglyoxal
Theoretical and Computational Approaches in 14c Methylamine Research
Kinetic Modeling of Tracer Uptake and Turnover in Biological Systems
[14C]methylamine serves as a valuable tracer for studying the transport of ammonium (B1175870) and other small primary amines across biological membranes. Kinetic modeling of its uptake and turnover provides quantitative insights into the transport systems involved.
In various organisms, the transport of methylamine (B109427) is an active process, often inducible and subject to specific environmental conditions. For instance, in Pseudomonas sp. MA, an organism that can utilize methylamines as a sole source of carbon, nitrogen, and energy, an inducible transport system for methylamine has been identified. nih.gov Kinetic studies revealed a pH optimum of 7.2 and a temperature optimum between 30 to 35°C for this transport system. nih.gov The uptake of this compound was found to be competitively inhibited by short-chain alkylamines but not significantly by ammonium ions, amino acids, or amides. nih.gov
Similarly, the nitrogen-fixing symbiotic actinomycete Frankia sp. strain CpI1 exhibits a high-affinity transport system for [14C]methylammonium, which is synthesized under nitrogen starvation conditions. nih.gov Kinetic analysis of this system demonstrated that ammonium completely eliminated methylammonium transport, indicating a shared or closely related transport mechanism. nih.gov At low temperatures (7°C), most of the [14C] label was concentrated inside the cells as [14C]methylammonium, whereas at higher temperatures (30°C), it was rapidly metabolized. nih.gov
In the cyanobacterium Synechococcus elongatis, kinetic modeling of this compound uptake has been used to understand ammonia transport. The initial uptake rate of the [14C] label was measured, and models were developed to describe the transport process, considering both the uncharged (CH₃NH₂) and cationic (CH₃NH₃⁺) forms of methylamine. researchgate.net These models help to estimate the intracellular pool size of methylamine and its turnover rate. researchgate.net
The following interactive table summarizes key kinetic parameters for this compound transport in different microorganisms.
Isotopic Effects and Fractionation in Metabolic Pathways
The substitution of a ¹²C atom with a ¹⁴C atom in methylamine can lead to a kinetic isotope effect (KIE), which is a change in the rate of a chemical reaction. wikipedia.org This effect arises from the difference in the zero-point vibrational energies of the C-H, C-N, and C-C bonds involving the isotopic carbon atom. nih.gov In enzyme-catalyzed reactions, the KIE can provide valuable information about the reaction mechanism, particularly the rate-limiting step. nih.gov
For enzymatic reactions involving the cleavage of a bond to the ¹⁴C atom, a primary KIE is expected. The magnitude of the KIE depends on the degree to which the bonding to the isotopic atom changes in the transition state of the rate-limiting step. nih.gov For example, in the oxidation of methylamine by methylamine dehydrogenase, a significant KIE would be anticipated if the C-H or C-N bond cleavage is the rate-limiting step. researchgate.net
Isotopic fractionation is the partitioning of isotopes between two substances or phases. geomar.de In biological systems, metabolic pathways can cause isotopic fractionation, leading to enrichment or depletion of ¹⁴C in products relative to the initial this compound substrate. pageplace.de The extent of fractionation depends on the kinetic isotope effects of the individual enzymatic steps in the pathway. pageplace.de By analyzing the ¹⁴C content of various metabolites derived from this compound, it is possible to trace the flow of carbon and identify key metabolic branching points.
The measurement of KIEs for ¹⁴C-labeled compounds can be achieved through internal competition experiments, where a mixture of the ¹⁴C-labeled and unlabeled substrate is used. nih.gov The relative rates of reaction are determined by measuring the change in the isotopic ratio of the substrate or product over time. nih.gov
Computational Chemistry Approaches for Reaction Mechanism Prediction (e.g., synthesis, enzymatic reactions)
Computational chemistry provides powerful tools for predicting the reaction mechanisms of this compound, both in its chemical synthesis and in its interactions with enzymes. These methods can elucidate reaction pathways, identify transition states, and calculate reaction energetics, offering insights that are often difficult to obtain through experimental means alone.
Synthesis Prediction:
Computational approaches, including machine learning and quantum chemistry calculations, are increasingly used to predict synthetic pathways for chemical compounds. nih.gov For the synthesis of this compound, these methods could be employed to identify the most efficient reaction routes, predict potential byproducts, and optimize reaction conditions. For example, computational models can simulate the reaction of [¹⁴C]carbon dioxide with a nitrogen source, such as nitrate, to predict the feasibility and efficiency of methylamine electrosynthesis. researchgate.netresearchgate.net
Enzymatic Reaction Prediction:
Density functional theory (DFT) is a widely used quantum mechanical modeling method to investigate the mechanisms of enzyme-catalyzed reactions. scielo.org.mx For instance, DFT calculations have been applied to study the dehydrogenation of methylamine by the enzyme methylamine dehydrogenase. scielo.org.mx These studies can model the interaction of the substrate with the enzyme's active site, map the potential energy surface of the reaction, and identify the most probable reaction pathway.
Furthermore, the development of machine learning models, such as molecular transformers, allows for the prediction of the outcomes of enzymatic reactions with high accuracy. nih.gov By training these models on large datasets of known enzymatic reactions, it is possible to predict the products of a reaction between a given enzyme and substrate, such as this compound. arxiv.orgmdpi.com These predictive models can accelerate the discovery of new enzymatic functions and the engineering of novel biocatalysts.
The following table lists the computational methods and their applications in studying methylamine-related reactions.
Q & A
Q. How is [14C]methylamine used to track covalent modifications in proteins like complement components?
this compound reacts stoichiometrically with internal thiolester bonds in proteins such as C3, C4, and alpha 2-macroglobulin, enabling precise tracking of covalent modifications. For example, in C4, incubation with this compound and activated thiol-Sepharose immobilizes the protein via its active-site thiol. Subsequent enzymatic digestion (e.g., with porcine elastase) and sequence analysis reveal labeled residues like γ-glutamyl-[14C]methylamide at specific positions (e.g., step 24 in C4d(ela25) fragments) . This method confirms stoichiometry (1.12 mol methylamine/mol protein in C4) and identifies conserved thiolester domains across proteins .
Q. What methodological steps are critical for quantifying this compound uptake in bacterial transport assays?
Key steps include:
- Cell standardization : Resuspend cells based on optical density (OD550nm) to ensure uniform concentrations before protein quantification via Bradford assay .
- Radiolabel conversion : Convert scintillation counts (cpm) to nmol methylamine using unfiltered controls (e.g., 9.6 × 10<sup>−2</sup> nmol/10 µl control) .
- Normalization : Express uptake as nmol/mg total protein using the formula:
where = sample cpm, = control cpm, and = protein concentration (mg/ml) .
Q. How is this compound employed to measure intracellular pH gradients?
this compound acts as a weak base probe for pH gradient (ΔpH) estimation. Cells are labeled briefly (60–120 s), centrifuged, and intracellular methylamine is calculated by subtracting supernatant counts from total counts. The uncharged species (CH3NH2) concentration is derived using the pKa (10.65) and bulk pH, enabling estimation of the internal pH . Validation requires correcting for ionic permeability (e.g., comparing influx to [14C]TPP+ under varying membrane potentials) .
Advanced Research Questions
Q. How can discrepancies in thiolester reactivity between C3, C4, and alpha 2-macroglobulin be resolved?
Contradictions in stoichiometry (e.g., 1 site/subunit in C4 vs. 3.9 sites/tetramer in alpha 2-macroglobulin) arise from structural heterogeneity. Use peptide mapping (e.g., chymotryptic digestion) and Edman degradation to isolate labeled residues (e.g., γ-glutamyl-methylamide in alpha 2-macroglobulin). Sequence alignment reveals conserved motifs (e.g., Gly-Cys-Gly-Glu) but divergent flanking regions, suggesting evolutionary divergence in thiolester accessibility .
Q. What experimental controls are essential for validating methylamine-based membrane potential (ΔΨ) assays?
- Ionophore controls : Use valinomycin to equilibrate <sup>86</sup>Rb<sup>+</sup> and confirm ΔΨ dependency on K<sup>+</sup> gradients .
- pH stabilization : Add NH3 (100 mmol m<sup>−3</sup>) to prevent methylamine metabolism and ensure pH stability during labeling .
- Quenching correction : Add unlabeled cell suspension to supernatant samples to normalize scintillation counting artifacts .
Q. How does methylamine metabolism in sediment microbiota inform methane precursor analysis?
In Lowes Cove sediments, this compound turnover (>8 h) produces both <sup>14</sup>CH4 and <sup>14</sup>CO2, with methanogenesis accounting for 35–61% of total CH4. Inhibition studies (e.g., 2-bromoethanesulfonic acid for methanogens) differentiate methylamine catabolism pathways. Parallel acetate and methanol tracing reveals substrate-specific flux ratios (e.g., acetate → CO2 dominance) .
Methodological Notes
- Cross-species validation : Methylamine influx mechanisms (e.g., electrogenic uniporters in Hydrodictyon) may not extrapolate to other organisms; confirm via membrane potential depolarization assays .
- Radiolabel stability : Avoid prolonged storage of this compound in aqueous solutions to prevent radiolysis; use fresh aliquots for pH gradient studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
